Mogroside IV-A

Description

Overview of Mogrosides as Natural Products Derived from Siraitia grosvenorii

Mogrosides are a specific group of cucurbitane-type triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii, a perennial vine native to southern China, commonly known as monk fruit or Luo Han Guo. algosynth.com.cnwikipedia.org These compounds are the primary source of the fruit's intense sweetness and are used in the manufacturing of sugar substitutes. algosynth.com.cnwikipedia.org The total mogroside content in the dried fruit is approximately 3.8%, with Mogroside V being the most abundant, accounting for about 0.8% to 1.3% of the fruit's weight. wikipedia.orgfrontiersin.org

The fruit of S. grosvenorii has been used for centuries in traditional Chinese medicine for various purposes. algosynth.com.cnmdpi.com Modern research has identified a range of mogrosides, including Mogroside II, III, IV, V, and VI, as well as Siamenoside I. kingsci.com These mogrosides are all glycosides of the aglycone mogrol (B2503665). researchgate.net

Significance of Mogroside IV-A in Contemporary Phytochemical Research

Research into this compound is often conducted in the context of analyzing the complete profile of mogrosides in monk fruit. nih.gov Studies have investigated the changes in the content of various mogrosides, including this compound, during different stages of fruit maturity. researchgate.net Such research is crucial for optimizing harvesting times and processing methods to achieve desired sweetness levels and flavor profiles in the final products. While much of the pharmacological research has focused on the more abundant Mogroside V, the study of minor mogrosides like this compound is essential for a comprehensive understanding of the bioactivity of monk fruit extracts. researchgate.net

Structural Relationship of this compound within the Cucurbitane Triterpenoid Glycoside Family

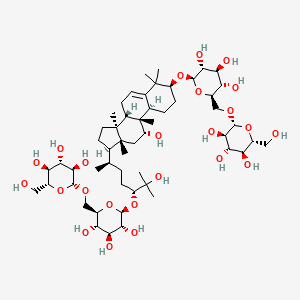

All mogrosides share a common aglycone core, mogrol, which is a cucurbitane-type tetracyclic triterpenoid. The differences between the various mogrosides arise from the number and arrangement of glucose units attached to the mogrol backbone at the C-3 and C-24 positions. researchgate.net

This compound is structurally characterized by the presence of four glucose units. researchgate.net The arrangement of these sugar moieties is a key determinant of its properties, including its sweetness intensity. The sweetness of mogrosides is influenced by the number of glucose units; however, the relationship is not directly proportional. frontiersin.org For instance, although Mogroside V has five glucose units and is intensely sweet, this compound, with four glucose units, also exhibits significant sweetness. frontiersin.orgmdpi.com The specific linkage of these glucose units and the stereochemistry of the aglycone, particularly the 11α-hydroxyl group, are crucial for the sweet taste. frontiersin.org

The table below provides a comparison of this compound with other key mogrosides found in Siraitia grosvenorii.

| Compound Name | Molecular Formula | Number of Glucose Units | Key Structural Feature |

| Mogrol | C30H52O4 | 0 | The common aglycone for all mogrosides. |

| Mogroside III | C48H82O19 | 3 | Fewer glucose units, resulting in lower sweetness. |

| This compound | C54H92O24 | 4 | A key sweet-tasting mogroside. |

| Mogroside V | C60H102O29 | 5 | The most abundant and one of the sweetest mogrosides. |

| Siamenoside I | C60H102O29 | 5 | Structurally similar to Mogroside V, also intensely sweet. |

This table provides a simplified overview for comparative purposes.

Structure

2D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRRPCHOJYNKX-APMSXLJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Mogroside Iv a

Upstream Isoprenoid Pathway Contributions to Mogroside Aglycone Precursors

The backbone of all triterpenoids, including the mogroside aglycone, is derived from the isoprenoid pathway. This upstream pathway generates the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.org Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway located in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. nih.gov

The mevalonate (MVA) pathway is considered the primary route for the synthesis of triterpenoid (B12794562) saponins (B1172615) in plants. researchgate.net This pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. wikipedia.org A subsequent condensation step yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced by the enzyme HMG-CoA reductase (HMGR) to produce mevalonate. wikipedia.orgresearchgate.net Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon isoprenoid precursors, IPP and DMAPP. researchgate.net These intermediates are the foundational units for the subsequent construction of the triterpenoid skeleton.

In addition to the MVA pathway, plants possess the MEP pathway located in the plastids for synthesizing IPP and DMAPP. nih.gov While the MVA pathway is generally associated with the biosynthesis of sterols and triterpenoids in the cytoplasm, the MEP pathway typically provides precursors for monoterpenes, diterpenes, and carotenoids within the plastids. Research on Siraitia grosvenorii suggests that the triterpenoids for mogrosides are synthesized via both the MVA and the plastidial MEP upstream pathways. nih.gov

The five-carbon units of IPP and DMAPP are sequentially condensed to form the 15-carbon farnesyl diphosphate (B83284) (FPP). nih.gov Squalene (B77637) synthase (SQS), a key enzyme in triterpenoid biosynthesis, then catalyzes the head-to-head condensation of two FPP molecules to create the 30-carbon linear hydrocarbon, squalene. nih.govresearchgate.net This step is the first committed point in the biosynthesis of sterols and triterpenoids. nih.gov

Following its synthesis, squalene undergoes epoxidation catalyzed by squalene epoxidase (SQE). pnas.orgnih.gov Unlike many other triterpenoid pathways that proceed via 2,3-oxidosqualene (B107256) (SQO), the biosynthesis of mogrosides is believed to utilize 2,3;22,23-diepoxysqualene (SDO) as its primary precursor. nih.gov This di-epoxidation is a crucial and somewhat atypical step that directs the metabolic flow toward mogrol (B2503665) synthesis. pnas.orgnih.gov The cyclization of this diepoxide molecule sets the stage for forming the specific cucurbitane skeleton of mogrosides. nih.govoup.com

Mogrol Biosynthesis from Cucurbitadienol (B1255190)

The cyclization of the oxidosqualene precursor is a critical branching point that determines the final triterpenoid structure. In S. grosvenorii, cucurbitadienol synthase (CS) catalyzes the cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton. researchgate.netoup.com This cucurbitadienol molecule is the foundational aglycone that undergoes a series of oxidative modifications to become mogrol. oup.comoup.com

The conversion of cucurbitadienol to mogrol involves a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP450) enzymes, which are a large family of monooxygenases crucial for the synthesis and modification of many plant natural products. researchgate.netnih.gov These enzymes are responsible for the regio-specific oxygenations that characterize the mogrol structure. nih.gov

Research has identified a key multifunctional cytochrome P450, CYP87D18, as being involved in the C-11 oxidation of cucurbitadienol. oup.comresearchgate.netuniprot.org This enzyme catalyzes the oxidation of cucurbitadienol to produce 11-oxocucurbitadienol and 11-hydroxycucurbitadienol. researchgate.net Further hydroxylations at the C-24 and C-25 positions are necessary to form the final tetra-hydroxylated aglycone, mogrol. pnas.orgoup.com The complete pathway from cucurbitadienol to mogrol involves these sequential oxidations, transforming the initial cyclized product into the highly oxygenated mogrol ready for glycosylation. nih.gov

Glycosylation Steps Leading to Mogroside IV-A Formation

The final stage in the biosynthesis of mogrosides is the sequential attachment of glucose units to the mogrol aglycone, a process known as glycosylation. researchgate.net This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), which transfer glucose from an activated sugar donor (UDP-glucose) to the mogrol core. oup.com The number and position of these glucose moieties determine the specific mogroside and its sweetness level. nih.govgoogle.com

The biosynthesis leading to this compound involves a specific sequence of glycosylation events. The initial steps typically involve the glycosylation of mogrol at the C-3 and C-24 hydroxyl groups, forming mogroside IE and eventually the diglucosylated Mogroside IIE. oup.commdpi.com Mogroside IIE, which has one glucose at C-3 and one at C-24, is a key bitter-tasting intermediate. mdpi.com

Further glycosylation of Mogroside IIE leads to Mogroside III. mdpi.com The enzyme UGT94-289-3 has been identified as a key downstream glycosyltransferase that can convert Mogroside III into a variety of sweeter mogrosides, including Mogroside IVA. mdpi.com this compound contains a total of four glucose units. The action of specific UGTs adds the necessary glucose molecules in a precise order and linkage to achieve the final structure of this compound. mdpi.comgoogle.com

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound This table outlines the primary enzymes and their roles in the metabolic pathway leading to mogrosides.

| Step | Enzyme Class | Specific Enzyme (if identified) | Substrate(s) | Product(s) |

| Upstream Synthesis | HMG-CoA Reductase | SgHMGR | HMG-CoA | Mevalonate |

| Squalene Synthase | SgSQS | Farnesyl Diphosphate (FPP) | Squalene | |

| Squalene Epoxidase | SgSQE1 / SgSQE2 | Squalene | 2,3-oxidosqualene; 2,3;22,23-diepoxysqualene | |

| Aglycone Formation | Oxidosqualene Cyclase | Cucurbitadienol Synthase (SgCS) | 2,3-oxidosqualene | Cucurbitadienol |

| Cytochrome P450 | CYP87D18 | Cucurbitadienol | 11-oxocucurbitadienol, 11-hydroxycucurbitadienol | |

| Epoxide Hydrolase | SgEPH | 24,25-epoxy cucurbitadienol | Mogrol (intermediate steps) | |

| Glycosylation | UDP-Glycosyltransferase | UGT74AC1 | Mogrol | Mogroside IE (3-O-glucoside) |

| UDP-Glycosyltransferase | UGT720 family | Mogrol intermediates | Mogroside IIE | |

| UDP-Glycosyltransferase | UGT94-289-3 | Mogroside III | Mogroside IVA |

Table 2: List of Mentioned Compounds This table provides the full names for the chemical compounds and intermediates discussed in the article.

| Abbreviation / Common Name | Full Chemical Name |

| This compound | Not fully specified in sources, a tetra-glycoside of mogrol |

| MVA | Mevalonate |

| MEP | 2-C-Methyl-D-erythritol-4-Phosphate |

| IPP | Isopentenyl Pyrophosphate |

| DMAPP | Dimethylallyl Pyrophosphate |

| FPP | Farnesyl Diphosphate |

| HMG-CoA | 3-hydroxy-3-methylglutaryl-coenzyme A |

| SQO | 2,3-oxidosqualene |

| SDO | 2,3;22,23-diepoxysqualene |

| Mogrol | 3,11,24,25-tetrahydroxycucurbitadienol |

| Mogroside IE | Mogrol-3-O-glucoside |

| Mogroside IIE | Mogrol-3-O-glucoside, 24-O-glucoside |

| Mogroside III | A triglycoside of mogrol |

| UGT | UDP-glycosyltransferase |

| CYP450 | Cytochrome P450 |

UDP-Glucosyltransferase (UGT) Catalysis in Mogroside Glycosylation

Uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) are a large and diverse family of enzymes that play a pivotal role in the glycosylation of natural products in plants. nih.gov They catalyze the transfer of a sugar moiety, typically glucose, from an activated donor molecule like UDP-glucose to a specific acceptor molecule. nih.govnih.gov In the context of mogroside biosynthesis, UGTs are responsible for the stepwise addition of glucose units to the mogrol aglycone at specific hydroxyl groups, primarily at the C-3 and C-24 positions. oup.com This process, known as glycosylation, is critical as it determines the final structure, solubility, and taste profile of the resulting mogroside. oup.comresearchgate.net The diversity and regioselectivity of UGTs allow for the creation of a wide array of mogroside compounds from a single precursor. oup.comoup.com

Identification and Characterization of Specific UGTs Involved in this compound Synthesis

Research combining genomic, transcriptomic, and functional analyses has identified several specific UGTs from S. grosvenorii that are integral to the mogroside biosynthetic pathway. nih.govnih.gov Two particularly crucial enzymes are SgUGT720-269-1 and SgUGT94-289-3. nih.govmdpi.com

UGT74AC1 : This enzyme has been shown to catalyze the initial glycosylation of the mogrol aglycone. Specifically, it transfers a glucose molecule to the C-3 hydroxyl group of mogrol to produce mogroside IE. oup.comresearchgate.net

SgUGT720-269-1 : This enzyme is responsible for the first two glycosylation steps, adding one glucose molecule to both the C-3 and C-24 positions of the mogrol aglycone to yield the diglucosylated intermediate, Mogroside IIE. nih.gov The expression of the gene encoding this enzyme is highly coordinated with the genes for mogrol synthesis. nih.gov

SgUGT94-289-3 : This UGT is a key enzyme in the later stages of the pathway and is responsible for the continuous glycosylation of Mogroside IIE and subsequent intermediates. nih.govresearchgate.net It catalyzes the branched glycosylation events that lead to the formation of more complex mogrosides, including the tetra-glycosylated Mogroside IV and the highly sweet Mogroside V. nih.govresearchgate.net Structural and enzymatic characterization has revealed that SgUGT94-289-3 has a unique dual-pocket active site, which allows it to recognize different ends of the mogroside molecule and catalyze sequential glycosylation. nih.gov

| Enzyme | Family | Substrate(s) | Product(s) | Role in Pathway |

| UGT74AC1 | UGT74 | Mogrol | Mogroside IE | Initial C-3 glycosylation. oup.com |

| SgUGT720-269-1 | UGT720 | Mogrol | Mogroside IIE | Catalyzes the first two primary glucosylations at C-3 and C-24. nih.govnih.gov |

| SgUGT94-289-3 | UGT94 | Mogroside IIE, Mogroside III, Mogroside IV | Mogroside III, Mogroside IV, Mogroside V, Siamenoside I | Catalyzes sequential and branched glycosylation to form higher mogrosides. nih.govresearchgate.netresearchgate.net |

Sequential Glycosylation Events for this compound Accretion

The assembly of this compound is a stepwise accumulation of glucose moieties onto the mogrol core. The pathway is a highly ordered cascade of enzymatic reactions.

Formation of Mogrol : The pathway begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton, which is then hydroxylated by cytochrome P450 enzymes to produce the aglycone mogrol. oup.comoup.comresearchgate.net

Initial Glycosylation : Mogrol is first glycosylated at the C-3 hydroxyl group by UGT74AC1 to form Mogroside IE. oup.com

Formation of Mogroside IIE : A second glucose unit is added, typically at the C-24 position, to form the key intermediate Mogroside IIE, a reaction catalyzed by SgUGT720-269-1. nih.govnih.gov This diglucosylated form is the predominant mogroside found in the earliest stages of fruit development. nih.gov

Formation of Mogroside III : SgUGT94-289-3 then adds a third glucose molecule, creating a branched 1-6 glycosylation at the C-24 position, leading to the accumulation of Mogroside III. nih.govnih.gov

Formation of this compound : During later stages of fruit maturation, a fourth glucose unit is added to generate Mogroside IV compounds. nih.gov Specifically, this compound contains a third branched glucose at the C-24 position. nih.gov While several Mogroside IV isomers exist, they appear as intermediates before the final glycosylation step. nih.gov

Genetic and Enzymatic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at both the genetic and enzymatic levels, ensuring its accumulation aligns with the developmental stage of the S. grosvenorii fruit.

Gene Expression Profiling during Siraitia grosvenorii Fruit Development

Analysis of gene expression at different stages of monk fruit development reveals a highly coordinated system. nih.gov Mogrosides are found almost exclusively in the fruit, with their composition changing significantly during maturation. nih.gov

Early Stage (e.g., 15-51 days after anthesis) : In young fruit, the majority of mogrosides are in the diglucosylated form (Mogroside IIE). nih.govresearchgate.net This corresponds with high expression levels of genes responsible for the synthesis of the mogrol backbone (like cucurbitadienol synthase) and the initial glycosylation enzyme, SgUGT720-269-1. nih.govnih.gov

Late Stage (e.g., 77-90 days after anthesis) : During the later stages of ripening, there is a significant increase in the expression of genes from the UGT94 family, particularly SgUGT94-289-3. nih.gov This upregulation correlates directly with the appearance and accumulation of tetra-glycosylated compounds like Mogroside IV and the subsequent formation of Mogroside V. nih.govresearchgate.net This temporal expression pattern confirms that the enzymes for branched glycosylation are activated later in fruit development to convert the earlier, less sweet intermediates into the final sweet products. nih.gov

| Fruit Development Stage | Predominant Mogroside(s) | Key UGT Gene Expression |

| Early (15-50 DAF) | Mogroside IIE nih.govresearchgate.net | High expression of SgUGT720-269-1. nih.gov |

| Mid (50-70 DAF) | Mogroside III researchgate.net | Increasing expression of SgUGT94 family genes. nih.gov |

| Late (75-90 DAF) | Mogroside IV, Mogroside V, Siamenoside I nih.govresearchgate.net | Strong upregulation of SgUGT94-289-3. nih.gov |

Functional Characterization of Key Biosynthetic Enzymes

The precise roles of the enzymes in the this compound pathway have been confirmed through functional characterization studies. nih.govresearchgate.net This typically involves heterologous expression, where the candidate gene from S. grosvenorii is inserted into and expressed in a model organism, such as E. coli or the yeast Saccharomyces cerevisiae. oup.compnas.org For instance, UGT74AC1 was expressed in E. coli, and the purified enzyme was shown in vitro to specifically transfer a glucose moiety to the C-3 hydroxyl group of mogrol, confirming its function. oup.comresearchgate.net Similarly, co-expression of genes for mogrol synthesis (SgCDS, SgEPH3, CYP87D18) in yeast successfully produced the mogrol aglycone. pnas.org Subsequent in vitro assays using these intermediates with specific UGTs have allowed researchers to piece together the sequential glycosylation steps and confirm the substrate specificity and catalytic function of each enzyme in the pathway leading to Mogroside IV. nih.govmdpi.com

Biotechnological Strategies for Enhancing this compound Production through Pathway Engineering in Heterologous Hosts

The complete reliance on agricultural extraction from monk fruit has driven research into producing mogrosides, including this compound, in microbial or other plant hosts. oup.comresearchgate.net This field of synthetic biology aims to reconstruct the biosynthetic pathway in easily cultivable organisms.

Yeast and E. coli Systems : Scientists have successfully engineered Saccharomyces cerevisiae to produce the mogrol aglycone. nih.govfrontiersin.org Further work has focused on introducing the necessary UGTs to carry out the subsequent glycosylation steps. researchgate.net By expressing a combination of UGTs, including engineered variants with improved efficiency, researchers have demonstrated the in vitro and in vivo conversion of mogrol into various mogrosides, including Mogroside IV and V, with high yields. nih.govresearchgate.netresearchgate.net These efforts often involve optimizing the expression of cytochrome P450 enzymes and their reductase partners to improve mogrol availability. nih.gov

Heterologous Plant Systems : A novel strategy involves introducing the mogroside biosynthesis pathway into other plants. Researchers have successfully engineered the pathway into cucumber (Cucumis sativus) and tomato (Lycopersicon esculentum) by stacking multiple genes, including those for the key UGTs. nih.gov This work resulted in the production of Mogroside V and Siamenoside I in transgenic cucumber and Mogroside III in tomato, demonstrating the feasibility of producing these valuable compounds in common crop plants. nih.gov

These biotechnological approaches offer a promising alternative to traditional extraction, potentially enabling sustainable, scalable, and controlled production of specific mogrosides like this compound. nih.govresearchgate.net

Extraction and Purification Methodologies for Mogroside Iv a

Conventional Extraction Techniques for Mogrosides

The foundational methods for extracting mogrosides from the monk fruit (Siraitia grosvenorii) have traditionally relied on solvent-based approaches. These methods are valued for their simplicity, stability, and low cost. mdpi.com

Solvent-Based Extraction Approaches (e.g., Hot Water, Ethanol)

Hot water extraction is a mature and straightforward technique for obtaining mogrosides. mdpi.com The process typically involves boiling the crushed fresh fruit in water multiple times to create a sweet infusion. mdpi.commaxapress.com This method is considered stable and cost-effective, yielding a product quality often superior to other solvent extractions. mdpi.com Research has optimized this process, with one study detailing a method using a material-to-liquid ratio of 1:15 (g/mL), soaking for 30 minutes, followed by three extraction cycles of 60 minutes each, which resulted in a mogroside yield of 5.6%. mdpi.com Another approach involved boiling 2,000 g of Siraitia grosvenorii with 6,000 g of water three times for 3-5 hours, which, when combined with ultrafiltration, yielded 1.8% mogrosides. maxapress.com

Ethanol (B145695) is another commonly used solvent for mogroside extraction. wellgreenherb.comhielscher.com An optimized process using 50% ethanol as the solvent, a material-liquid ratio of 1:20 (g/mL), an extraction temperature of 60°C, and shaking for 100 minutes for three cycles resulted in a mogroside yield of 5.9%. mdpi.com The use of aqueous ethanol solutions is prevalent, with concentrations adjusted to optimize the extraction efficiency. wellgreenherb.comhielscher.com For instance, a 70% aqueous ethanol solution has been used to obtain an extract from fresh fruit, which was then purified using macroporous resin, yielding a final product containing 4.54% Mogroside IV among other mogrosides. maxapress.com

Table 1: Comparison of Conventional Solvent-Based Extraction Methods for Mogrosides

| Parameter | Hot Water Extraction | Ethanol Extraction |

|---|---|---|

| Solvent | Water | Ethanol (typically 50-70% aqueous solution) |

| Typical Ratio (g/mL) | 1:15 mdpi.com | 1:20 mdpi.com |

| Temperature | Boiling maxapress.com | 60°C mdpi.com |

| Time | 3 x 60 min mdpi.com | 3 x 100 min mdpi.com |

| Reported Yield | 5.6% mdpi.com | 5.9% mdpi.com |

Advanced Extraction Technologies

To enhance efficiency, reduce extraction time, and increase yield, advanced extraction technologies have been applied to mogroside isolation. wellgreenherb.com These methods offer significant improvements over conventional techniques.

Microwave-Assisted Extraction Optimization

Microwave-assisted extraction (MAE) utilizes microwave energy to rapidly heat the solvent and plant material, which accelerates the diffusion of target compounds from the plant cells. wellgreenherb.comnih.gov This technique significantly shortens extraction time and can lead to higher yields compared to conventional boiling. mdpi.comwellgreenherb.com The principle involves creating instantaneous polarization of molecules, which disrupts plant cell walls and enhances the release of mogrosides. wellgreenherb.comnih.gov

Optimization of MAE involves adjusting several parameters, including microwave power, extraction time, solvent type, and the solid-to-liquid ratio. maxapress.commdpi.com Studies have shown that MAE is significantly more effective than traditional hot water extraction. maxapress.com For example, using water as a solvent at a solid/liquid ratio of 1:8 and a microwave power of 750 W for 15 minutes yielded 0.73% mogrosides, compared to 0.6% from hot water boiling. maxapress.com Another study found that using 40% ethanol at a 1:30 solid/liquid ratio with 495 W of microwave power for 6 minutes achieved a yield of 0.8%. maxapress.com

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Mogrosides

| Microwave Power (W) | Solvent | Solid/Liquid Ratio | Time (min) | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| 750 | Water | 1:8 | 15 | 0.73 | maxapress.com |

| 638 | Water | 1:30 | 25 (x2) | 1.31 | maxapress.com |

| 495 | 40% Ethanol | 1:30 | 6 | 0.8 | maxapress.com |

Supercritical Fluid Extraction (SFE) with Subcritical Water or Supercritical CO2

Supercritical fluid extraction (SFE) is an advanced, environmentally friendly technique that uses solvents in a supercritical state, exhibiting properties of both a liquid and a gas. wellgreenherb.comnih.gov Supercritical carbon dioxide (CO2) is a common solvent used in this process because it can efficiently penetrate the plant material and selectively extract compounds without leaving solvent residues. wellgreenherb.com This method is particularly advantageous for producing high-purity extracts. wellgreenherb.com

The SFE process involves three main stages: supplying the solvent/co-solvent, the extraction unit, and the separation of the extract from the solvent. The temperature and pressure are critical parameters that must be carefully controlled to avoid the degradation of heat-sensitive compounds like mogrosides. nih.gov For such thermolabile compounds, the recommended temperature range for SFE is typically between 35 and 60°C. nih.gov While specific operational details for Mogroside IV-A are not extensively detailed, the principles of SFE are widely applied to extract bioactive compounds from various plant materials. nih.gov

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract contains a mixture of various mogrosides, sugars, and other plant-derived compounds. google.com Therefore, chromatographic techniques are essential for the separation and purification of specific mogrosides like Mogroside IV.

Macroporous Resin Adsorption Techniques

Macroporous resin chromatography is a widely and successfully applied method for purifying and concentrating mogrosides from crude extracts. maxapress.comnih.gov These resins are porous polymer materials that separate molecules based on differences in polarity and molecular weight. researchgate.netmdpi.com The process involves passing the filtered extract through a column packed with a selected macroporous resin. google.comresearchgate.net The mogrosides adsorb to the resin, while impurities like sugars and pigments are washed away with deionized water. researchgate.netnih.gov

The adsorbed mogrosides are then eluted from the resin using an aqueous ethanol solution. google.comresearchgate.net The selection of the resin is crucial for efficient separation. Studies have evaluated various resins, with one finding that HZ 806 resin offered the best adsorption and desorption capacities for Mogroside V, a structurally similar compound. researchgate.netmdpi.com The elution is often performed with a 40-50% aqueous ethanol solution. researchgate.net This technique has been shown to significantly increase the purity of the target mogrosides. mdpi.comnih.gov For instance, one process using D101 macroporous resin on a 70% ethanol extract resulted in a final product containing 94.18% total mogrosides, of which 4.54% was Mogroside IV. maxapress.com

Table 3: Characteristics of Macroporous Resins Used in Mogroside Purification

| Resin Type | Polarity | Specific Surface Area (m²/g) | Average Pore Size (nm) | Application Note | Reference |

|---|---|---|---|---|---|

| D101 | Non-polar | 480-520 | 13-14 | Used to purify a 70% ethanol extract, yielding a product with 4.54% Mogroside IV. | maxapress.comgoogle.com |

| HZ 806 | Mid-polar | Not specified | Not specified | Found effective for the separation and enrichment of Mogroside V. | researchgate.netmdpi.com |

| CAD-40 | Weak-polar | Not specified | Not specified | Selected for separation of other bioactive pigments, demonstrating the principle. | nih.gov |

Column Chromatography for Isolation

Column chromatography is a cornerstone technique for the separation and purification of mogrosides, including this compound. The process leverages the differential affinities of various compounds in the extract for a stationary phase (packed in the column) and a mobile phase (which flows through it). Macroporous adsorption resins are particularly prevalent due to their high efficiency, low cost, and ease of regeneration. nih.gov

Initially, a crude extract, often obtained through hot water or ethanol extraction, is passed through a column system. mdpi.com This system can consist of multiple columns connected in series, packed with adsorbent resins that capture the mogrosides. google.comgoogle.com Impurities are then washed away using various solutions, including water and low-concentration ethanol solutions. google.com

The retained mogrosides are subsequently eluted using a higher concentration of an organic solvent, typically ethanol. google.comresearchgate.net Research has shown that different types of macroporous resins exhibit varying levels of performance in adsorbing and desorbing mogrosides. For instance, studies focusing on Mogroside V, a structurally similar compound, found that mid-polarity resins like HZ 806 offered superior adsorption and desorption capacities compared to others. nih.govmdpi.com In one process, elution with deionized water was followed by 40% aqueous ethanol to release the target compounds. researchgate.net Another method for purifying a mogroside extract containing Mogroside IV (at 4.54% of the total mogrosides) utilized a D101 macroporous resin column. maxapress.commaxapress.com

For achieving very high purity of specific compounds like this compound derivatives, a multi-step chromatographic approach is necessary. A documented purification of 22-hydroxy-mogroside IVa involved an initial separation on XDA macroporous resin, followed by successive fractionations on a C18 flash chromatography column, a Sephadex LH-20 column, and finally, preparative High-Performance Liquid Chromatography (HPLC). google.com

Table 1: Examples of Column Chromatography Resins for Mogroside Purification

| Resin Type | Target Compound(s) | Elution Solvent(s) | Research Finding | Source(s) |

| HZ 806 Macroporous Resin | Mogroside V | Deionized water, 40% ethanol | Offered the best adsorption and desorption capacities in a comparative study; achieved a 15.1-fold increase in purification factor. | nih.gov, nih.gov, researchgate.net |

| D101 Macroporous Resin | Mogroside mixture including Mogroside IV (4.54%) | 70% aqueous ethanol | Yielded a mogroside extract of 0.5% from fresh fruit, with the total mogroside content reaching 94.18%. | maxapress.com, maxapress.com |

| XDA Macroporous Resin | 22-hydroxy-mogroside IVa | Water, 5% EtOH, 95% EtOH | Used as the initial step in a multi-stage purification process to enrich the mogroside fraction. | google.com |

| C18 Flash Chromatography | 22-hydroxy-mogroside IVa | Acetonitrile (B52724) in water (gradient) | Served as a secondary purification step to fractionate the enriched mogroside extract. | google.com |

Following macroporous resin treatment, further purification to remove remaining impurities such as color and salts can be achieved through techniques like ion-exchange chromatography. google.comgoogle.com This method separates molecules based on their net surface charge. nih.gov

Membrane Separation Techniques for this compound Purification

Membrane separation offers a modern, efficient, and solvent-free alternative to traditional column chromatography for purifying mogrosides. google.com This technology relies on semi-permeable membranes with specific pore sizes to physically separate molecules based on their size and weight. wellgreenherb.com The process is often conducted as a sequence of filtration steps, including microfiltration, ultrafiltration, and nanofiltration. wellgreenherb.comsteviashantanu.com

The typical workflow involves:

Microfiltration : The initial crude extract is passed through a microfilter to remove large suspended particles, cell debris, and some microorganisms. steviashantanu.com

Ultrafiltration : The filtrate from the previous step is then subjected to ultrafiltration. The ultrafiltration membrane has smaller pores, designed to retain larger molecules like proteins, pigments, and polysaccharides while allowing the smaller mogroside molecules to pass through. wellgreenherb.comsteviashantanu.com

Nanofiltration : This is a key step for concentrating the mogroside content. The nanofiltration membrane retains the mogroside molecules while allowing water, mineral salts, and very small organic acids to pass through, effectively purifying and concentrating the final product. google.comwellgreenherb.com

This membrane-based approach is advantageous as it can be performed using only water as a solvent, which eliminates the use of organic solvents like ethanol and prevents issues with solvent residue. google.com The process is considered safe, environmentally friendly, and suitable for continuous, large-scale industrial production. google.com

Table 2: Membrane Separation Stages for Mogroside Purification

| Filtration Stage | Purpose | Retained Components | Permeated Components | Source(s) |

| Microfiltration | Pre-treatment / Clarification | Suspended solids, cell debris, microorganisms, high molecular weight polymers | Water, dissolved mogrosides, salts, smaller molecules | wellgreenherb.com, steviashantanu.com |

| Ultrafiltration | Removal of Macromolecules | Pigments, proteins, starch, flavonoids, other large impurities | Mogrosides, water, salts, other small molecules | wellgreenherb.com, steviashantanu.com |

| Nanofiltration | Concentration and Purification | Mogrosides | Water, some mineral salts, very small organic molecules | wellgreenherb.com, google.com |

This combination of filtration technologies allows for the production of a high-purity mogroside concentrate from the initial raw fruit extract. google.comwellgreenherb.com

Advanced Analytical Techniques for Characterization and Quantification of Mogroside Iv a

Spectroscopic Methods for Structural Elucidation (General)

The definitive identification and structural elucidation of mogrosides, including Mogroside IV-A, rely heavily on a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. Comprehensive 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to piece together the complex structure. iosrjournals.orgijpsr.com

¹H NMR helps identify the types and connectivity of protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. iosrjournals.org COSY experiments reveal proton-proton couplings, helping to establish spin systems within the individual sugar units and the mogrol (B2503665) core. iosrjournals.orgresearchgate.net HSQC and HMBC are crucial for connecting the proton and carbon frameworks; HSQC correlates directly bonded protons and carbons, whereas HMBC reveals longer-range (2-3 bond) correlations, which are essential for determining the glycosylation sites and the sequence of sugar moieties attached to the triterpenoid (B12794562) aglycone. ijpsr.com Techniques like 1D-TOCSY can be used to isolate and assign the signals of individual sugar units within the complex spectrum. iosrjournals.orgresearchgate.net

Mass spectrometry (MS) provides complementary data, primarily the molecular weight and formula of the compound. High-resolution mass spectrometry (HR-ESI-MS) is particularly valuable for determining the precise elemental composition. researchgate.net

Table 1: Key Spectroscopic Techniques for Mogroside Structural Elucidation

| Technique | Purpose in Mogroside Analysis |

|---|---|

| ¹H NMR | Identifies proton environments and their immediate neighbors. |

| ¹³C NMR | Characterizes the carbon backbone of the mogrol core and sugar units. |

| COSY | Establishes proton-proton correlations to map out spin systems. |

| HSQC | Correlates directly attached proton and carbon atoms. |

| HMBC | Shows long-range proton-carbon correlations, key for linking sugar units and attaching them to the aglycone. ijpsr.com |

| HR-MS | Provides accurate mass and elemental composition. researchgate.net |

Chromatographic Quantification Methodologies

High-Performance Liquid Chromatography (HPLC) with Detection Methods (e.g., DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a primary workhorse for the quantification of this compound and other mogrosides in extracts and finished products. The separation is most commonly achieved using reversed-phase columns, such as C18. nih.gov A gradient elution system is typically employed, using a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govcsic.es

Detection of mogrosides can be challenging as they lack a strong, specific chromophore. thermofisher.com However, they do exhibit UV absorbance at low wavelengths, typically around 203-210 nm, allowing for quantification using a Diode-Array Detector (DAD) or a standard UV detector. nih.govmdpi.com The DAD offers the advantage of acquiring full UV spectra, which aids in peak purity assessment and identification.

For more universal detection that is not dependent on a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. thermofisher.com These detectors nebulize the column effluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles. This provides a response that is more uniform for different mogrosides, regardless of their individual UV absorbance characteristics. Methods have been developed using HILIC (Hydrophilic Interaction Liquid Chromatography) conditions with volatile mobile phases (e.g., acetonitrile/ammonium formate (B1220265) buffer), which are compatible with detectors like CAD. thermofisher.com

Table 2: Example HPLC-DAD Method Parameters for Mogroside Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile and Water (gradient elution) | nih.gov |

| Flow Rate | 0.7 mL/min | csic.es |

| Column Temperature | 30 °C | csic.es |

High-Performance Thin-Layer Chromatography (HPTLC) for Comparative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful, high-throughput technique well-suited for the comparative analysis of complex mogroside mixtures. nih.govresearchgate.net It allows for the simultaneous analysis of numerous samples on a single plate, making it efficient for quality control and screening purposes, such as comparing different batches of raw materials or products processed by various methods (e.g., high-temperature vs. low-temperature drying). nih.govnih.gov

In HPTLC analysis of mogrosides, samples are applied to a silica (B1680970) gel plate, which is then developed with an optimized mobile phase. researchgate.net After development, the plate is derivatized, often by spraying with a reagent like 10% sulfuric acid in ethanol (B145695), followed by heating. researchgate.net This derivatization step creates fluorescent or colored zones where the mogrosides are located, which can be visualized under UV light (e.g., 366 nm) or white light. researchgate.net The resulting chromatograms provide a characteristic fingerprint of the sample. For instance, studies have shown that this compound is more readily detected in monk fruit samples dried at high temperatures compared to those dried at low temperatures. nih.gov The intensity and retardation factor (Rf) of the bands are used for comparison and semi-quantification. nih.gov

Mass Spectrometry (MS) Applications in this compound Analysis

LC-MS and LC-MS-MS for Identification and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of this compound. google.comwho.int LC-MS is instrumental in identifying known mogrosides and tentatively identifying new or unexpected ones by providing accurate molecular weight information for each chromatographic peak. researchgate.net For example, the extracted ion chromatogram for m/z 1124 can be used to specifically look for Mogroside IV. researchgate.net

LC-MS/MS takes the analysis a step further by isolating a specific parent ion (e.g., the [M-H]⁻ or [M+HCOO]⁻ ion of this compound), fragmenting it, and analyzing the resulting product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices like plasma. who.int A validated LC-MS/MS method for seven mogrosides, including Mogroside IV, demonstrated high sensitivity with detection limits in the ng/mL range and good recovery (95.5% to 103.7%). google.com The fragmentation patterns provide structural information, helping to confirm the identity of the analyte. who.int This technique is the gold standard for pharmacokinetic studies and for quantifying trace levels of mogrosides in various samples. who.intresearchgate.net

Table 3: LC-MS/MS Parameters for Mogroside Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode. | google.comwho.int |

| Analysis Mode | Selected Reaction Monitoring (SRM) for quantification. | who.int |

| Parent Ion (Q1) | m/z corresponding to the target mogroside (e.g., [M-H]⁻). | who.int |

| Product Ion (Q3) | Specific fragment ion resulting from the parent ion's dissociation. | who.int |

| Application | Pharmacokinetic studies, trace quantification in complex matrices. | who.intresearchgate.net |

Chemometric Analysis for Complex Mogroside Mixture Characterization

Chemometrics involves using multivariate statistical methods to extract meaningful information from large and complex chemical datasets. nih.gov In the context of mogroside analysis, chemometrics is often paired with high-throughput techniques like HPTLC to characterize and differentiate complex mixtures. researchgate.netnih.gov

The entire HPTLC chromatogram for each sample can be converted into a digital data matrix (e.g., based on pixel intensity at different Rf values), which is then subjected to statistical analysis. nih.gov Principal Component Analysis (PCA) is an unsupervised method used to visualize the data, revealing natural groupings, patterns, and outliers among samples. researchgate.net For example, PCA can clearly separate monk fruit samples based on their drying method. researchgate.net

To further refine the analysis and identify the specific compounds responsible for the observed differences, supervised methods like Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are used. researchgate.net An S-plot generated from the OPLS-DA model can pinpoint the Rf regions—and thus the specific mogrosides like Mogroside V, Isomogroside V, or this compound—that are the most significant chemical markers for discriminating between sample groups. researchgate.netnih.gov This combined HPTLC-chemometrics approach provides a powerful tool for quality evaluation and understanding how processing affects the chemical profile of mogroside-containing products. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Mogroside V |

| Isomogroside V |

| Mogroside IV |

| Mogroside III |

| Mogroside IIE |

| Siamenoside I |

| Mogrol |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Ammonium Formate |

| Sucrose |

| Glucose |

| Fructose |

| 11-oxo-mogroside V |

| Grosvenorine |

| Mogroside III A1 |

| Mogroside III E |

| Mogroside II A2 |

| Mogroside II A1 |

| 11-epimogroside V |

| Mogroside VI |

Multivariate Statistical Approaches in Mogroside Profiling

The chemical complexity of mogroside extracts from sources like Siraitia grosvenorii necessitates advanced data analysis techniques to interpret analytical results effectively. Multivariate statistical analysis, a branch of chemometrics, provides powerful tools for processing large datasets generated from chromatographic and spectrometric methods, enabling comprehensive mogroside profiling and sample differentiation. researchgate.netresearchgate.netmdpi.com These approaches can distill complex data into understandable models, highlighting the key chemical markers that distinguish different sample groups. uniroma1.it

Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are two prominent multivariate methods applied in mogroside research. researchgate.net PCA is an unsupervised technique used for exploring data patterns, identifying outliers, and reducing the dimensionality of the data while retaining most of the original information. uniroma1.it OPLS-DA is a supervised method that sharpens the separation between predefined sample classes, making it easier to identify the variables responsible for the differentiation. researchgate.net

In the context of mogroside profiling, these statistical methods are often combined with techniques like High-Performance Thin-Layer Chromatography (HPTLC). nih.govfrontiersin.orgnih.gov For instance, a study comparing monk fruit products processed by high-temperature (HT) and low-temperature (LT) drying methods utilized HPTLC coupled with chemometric analysis. nih.govfrontiersin.org The data extracted from the HPTLC chromatograms were subjected to PCA and OPLS-DA. The resulting score plots showed a clear separation between the HT and LT sample groups, indicating significant differences in their chemical compositions. researchgate.net The corresponding S-plot from the OPLS-DA model specifically highlighted the chemical constituents that contributed most to this separation, allowing for the identification of key markers affected by the drying process. researchgate.net This integrated approach provides a reliable framework for understanding the chemical distinctions among monk fruit products, which is crucial for quality evaluation. nih.govfrontiersin.org

Table 1: Application of Multivariate Statistical Analysis in Mogroside Profiling of Monk Fruit Samples

| Analytical Technique | Multivariate Method | Sample Groups | Key Findings | Reference |

|---|

Analytical Strategies for Monitoring this compound Content During Biological Processes and Drying Methods

The concentration of this compound, like other mogrosides, is significantly influenced by various post-harvest and processing steps, including biological conversions and drying. Monitoring these changes requires robust and sensitive analytical strategies to accurately quantify the dynamic shifts in mogroside content.

Biological Processes: Biological transformation, or biotransformation, of mogrosides often involves the enzymatic deglycosylation of higher-order mogrosides like Mogroside V. nih.govjfda-online.com During these processes, Mogroside V can be hydrolyzed into intermediate products, including Siamenoside I and Mogroside IV, before potentially being converted into other forms like Mogroside IIIE. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for monitoring these conversions. nih.govnih.gov For example, in studies involving the use of β-glucosidase to convert mogrosides, HPLC is employed to track the decrease in the Mogroside V substrate and the corresponding increase in products like Mogroside IV and Siamenoside I over time. nih.govmdpi.com In one such study, a continuous bioreactor with immobilized β-glucosidase was used to produce Mogroside IV and Siamenoside I from Siraitia grosvenorii extract. mdpi.com The concentrations of these compounds in the output were quantified using an HPLC system with UV detection at 210 nm, allowing for the optimization of production by adjusting parameters like flow rate. mdpi.com Similarly, the biotransformation of Mogroside V by the mycelium of the fungus Ganoderma lucidum was monitored by HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-tandem MS), which confirmed the gradual increase of Mogroside IV as Mogroside V was consumed. jfda-online.com Furthermore, enzymatic catalysis using specific glycosyltransferases (UGTs) has been shown to increase the production of Mogroside IVA from other precursors, with the changes being quantified by HPLC. nih.gov

Drying Methods: Drying is a critical preservation step that significantly impacts the final chemical profile of monk fruit. nih.govfrontiersin.org Different drying methods can lead to variations in the content of specific mogrosides. Analytical methods are essential to understand and control these transformations.

Research comparing monk fruit dried at high temperatures with those processed using low-temperature techniques (such as freeze-drying) has revealed significant differences in their mogroside profiles. nih.govfrontiersin.org A notable finding from a study using HPTLC combined with chemometric analysis was that Mogroside IV A was detected in high-temperature dried samples but was largely absent in low-temperature dried ones. nih.gov This suggests that the thermal conditions during high-temperature drying may promote the formation of Mogroside IV A. The use of HPTLC for analysis allows for the simultaneous comparison of multiple samples, making it an efficient tool for quality control and process optimization in the production of mogroside-based sweeteners. researchgate.net

Table 2: Analytical Monitoring of Mogroside IV and Related Compounds During Processing

| Process | Compound Monitored | Analytical Method | Key Findings | Reference |

|---|---|---|---|---|

| Enzymatic Biotransformation | Mogroside V, Mogroside IV, Siamenoside I, Mogroside IIIE | HPLC with UV detection | Mogroside V was hydrolyzed into intermediates Siamenoside I and Mogroside IV. The highest production of Mogroside IV was achieved at a specific flow rate in a bioreactor. | nih.gov, mdpi.com |

| Microbial Biotransformation | Mogroside V, Mogroside IV, Mogroside III E | HPLC-ESI-tandem MS | Mogroside V was converted to deglycosylated forms, including a gradual increase in Mogroside IV, during fermentation with Ganoderma lucidum. | jfda-online.com |

| Enzymatic Catalysis | Mogroside III, Mogroside IVA, Mogroside V | HPLC | Catalysis with UGT94-289-3 improved the production of Mogroside IVA by 63% from Mogroside III. | nih.gov |

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article focusing solely on the preclinical and in vitro pharmacological activities of the specific chemical compound “this compound” according to the provided outline.

The existing body of research does not provide the specific data required to populate the detailed subsections on antioxidant, anti-inflammatory, and anticarcinogenic mechanisms for this compound alone.

Here is a summary of the available findings:

General Information: Commercial suppliers list Mogroside IV and this compound as having antioxidant, antidiabetic, and anticancer activities. medchemexpress.commedchemexpress.combiosynth.comabmole.com However, these are general statements and are not supported by detailed, publicly available preclinical studies that investigate the specific mechanisms of this compound.

Research on Mogroside Extracts: A significant number of studies have been conducted on mogroside extracts from the fruit of Siraitia grosvenorii. nih.govnih.govtandfonline.com These extracts, which contain a mixture of various mogrosides (including Mogroside V, Mogroside IV, and others), have demonstrated antioxidant and anti-inflammatory properties. tandfonline.commdpi.comnih.govmdpi.com For instance, studies on extracts show they can scavenge free radicals and inhibit inflammatory pathways like NF-κB. nih.govtandfonline.commdpi.com However, this research attributes these effects to the extract as a whole, and does not isolate the specific contribution or molecular pathways related to this compound.

Focus on Other Mogrosides: The majority of detailed mechanistic research has focused on other specific mogrosides, such as Mogroside V or Mogroside IVe. For example, extensive research details the anti-inflammatory and anticarcinogenic activities of Mogroside V, including its effects on the STAT3 and TLR4-MyD88 signaling pathways. selleckchem.comresearchgate.netnih.gov Similarly, the anticancer effects of a different compound, Mogroside IVe, have been documented. researchgate.net Attributing these specific findings to this compound would be scientifically inaccurate.

Due to the lack of specific peer-reviewed studies on the free-radical scavenging capabilities, modulation of oxidative stress pathways, inhibition of specific inflammatory mediators, and anticarcinogenic mechanisms of this compound, creating a thorough and scientifically accurate article that strictly adheres to the requested outline is not feasible at this time.

Pharmacological Activities and Molecular Mechanisms of Mogroside Iv a Preclinical and in Vitro Focus

Antidiabetic and Hypoglycemic Mechanisms:General antidiabetic properties are widely associated with mogrosides.mdpi.comHowever, the specific molecular mechanisms as requested are not detailed for Mogroside IV-A.

Alleviation of Insulin (B600854) Resistance in Preclinical Models:The alleviation of insulin resistance has been demonstrated for mogroside extracts and Mogroside V in preclinical studies, but not specifically for this compound.researchgate.net

Due to the stringent requirement to only include information directly pertaining to this compound and the provided outline, it is not possible to generate the requested article without resorting to inaccurate attribution of data from other related compounds. Further research specifically isolating the pharmacological activities of this compound is required before such a detailed and specific article can be written.

Influence on Glycogen (B147801) Synthesis Pathways (e.g., PI3K/Akt pathway, GS, GSK-3β)

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway is a critical regulator of cellular metabolism, including glycogen synthesis. nih.gov Akt, a key component of this pathway, phosphorylates and thereby inhibits GSK-3β. nih.gov The inhibition of GSK-3β leads to the activation of glycogen synthase (GS), promoting the conversion of glucose into glycogen for storage.

While direct studies on this compound are not available, research on Mogroside V, a structurally similar compound, has shown it can modulate components of this pathway. For instance, Mogroside V has been observed to activate the Akt signaling pathway in preclinical models of neuroinflammation. researchgate.net This activation suggests a potential, yet unconfirmed, mechanism by which mogrosides could influence downstream targets like GSK-3β and impact glycogen metabolism. Further investigation is required to determine if this compound exerts a similar influence on this pathway.

Lipid-Regulating and Antiobesity Effects

Mogrosides have demonstrated notable potential in regulating lipid metabolism and combating obesity through various mechanisms in preclinical and in vitro settings.

Pancreatic lipase (B570770) is a key enzyme responsible for the digestion of dietary fats, and its inhibition is a recognized strategy for managing obesity. nih.gov In vitro studies have demonstrated that this compound can directly inhibit the activity of pancreatic lipase. nih.govgbpuat.res.in One study reported an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) of 289.09 µg/mL for this compound. nih.govpsu.edu This inhibitory effect was also observed for total mogrosides and Mogroside V, suggesting it is a common property of this class of compounds. psu.eduacademicjournals.org By reducing the breakdown and subsequent absorption of dietary fats, this compound shows potential as a natural agent for weight management. foodandnutritionjournal.org

Table 1: In Vitro Inhibition of Pancreatic Lipase by Mogrosides

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| This compound | 289.09 | nih.gov, psu.edu |

| Mogroside V | 256.00 | nih.gov, psu.edu |

| Total Mogrosides | 517.73 | nih.gov, psu.edu |

Adipogenesis, the process by which pre-adipocytes differentiate into mature fat-storing adipocytes, is a central element in the development of obesity. Research using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, has revealed that while mogrosides themselves may not be directly active, their aglycone metabolite, mogrol (B2503665), is a potent inhibitor of this process.

Studies have shown that mogrol significantly suppresses the accumulation of triglycerides in differentiating 3T3-L1 cells. This effect is achieved by modulating key signaling pathways involved in adipocyte differentiation. Specifically, mogrol has been found to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and to suppress the activation of cAMP response element-binding protein (CREB), a transcription factor that governs the expression of master adipogenic regulators. This indicates that the anti-adipogenic effects of mogrosides are likely dependent on their metabolic conversion to mogrol in the digestive tract.

Excessive lipid accumulation in the liver (hepatic steatosis) is a hallmark of non-alcoholic fatty liver disease (NAFLD), which is closely linked to obesity. Preclinical studies in mice fed a high-fat diet have shown that treatment with mogrosides can significantly ameliorate hepatic steatosis. academicjournals.orgnih.gov

In these models, the administration of total mogrosides led to a reduction in liver weight and a significant decrease in the hepatic content of triacylglycerol and total cholesterol. psu.eduacademicjournals.org More specifically, Mogroside V was found to reverse the increased expression of key proteins involved in de novo lipogenesis (fat synthesis), such as PPAR-γ, SREBP-1, and FASN, through an AMPK-dependent mechanism. nih.gov These findings suggest that this compound, by extension, may help prevent or treat NAFLD by reducing fat accumulation in the liver, an effect potentially mediated by the inhibition of pancreatic lipase and activation of hepatic AMPK. foodandnutritionjournal.org

Hepatoprotective Activities in Preclinical Models

The antioxidant and anti-inflammatory properties of mogrosides contribute to their potential hepatoprotective effects. biosynth.comresearchgate.net While specific preclinical studies on this compound are not prominent, the activities of monk fruit extracts and other major mogrosides suggest a protective role against liver injury. Pharmacological studies have highlighted that mogrosides possess liver-protecting activities. researchgate.net For example, Mogroside V has been investigated as a carrier to improve the liver distribution of other therapeutic agents, indicating its favorable interaction with hepatic tissue. nih.gov The general antioxidant capacity of mogrosides can help neutralize free radicals and reduce oxidative stress, a key driver of cellular damage in various forms of liver disease. biosynth.com

Neuroprotective Potential in Preclinical Studies

A growing body of preclinical evidence indicates that mogrosides, particularly Mogroside V and its metabolite mogrol, possess significant neuroprotective properties. nih.gov These compounds have shown efficacy in various models of neurodegenerative diseases and neuroinflammation. nih.govresearchgate.net

In a mouse model of Parkinson's disease, treatment with Mogroside V and mogrol was found to improve motor coordination and protect dopaminergic neurons from loss. nih.govnih.gov In cellular models using SH-SY5Y neuroblastoma cells, pre-treatment with these compounds significantly enhanced cell viability against neurotoxic insults. nih.govresearchgate.net The underlying mechanisms for these neuroprotective effects are multifaceted and include the attenuation of neuroinflammation and the regulation of metabolic pathways. nih.gov For instance, Mogroside V has been shown to inhibit inflammatory pathways in brain cells. researchgate.net Furthermore, mogrosides can regulate the levels of key metabolites, such as fatty acids, that are implicated in neuroinflammation and the progression of neurodegenerative conditions. nih.gov Although this research has focused on Mogroside V, the shared chemical structure and metabolic pathways suggest that this compound could exert similar neuroprotective effects.

Table 2: Preclinical Evidence for Neuroprotective Effects of Mogrosides

| Compound | Preclinical Model | Observed Effects | Reference |

|---|---|---|---|

| Mogroside V & Mogrol | MPTP-induced Parkinson's disease (mouse model) | Improved motor coordination; inhibited dopaminergic neuronal loss. | nih.gov, researchgate.net |

| Mogroside V & Mogrol | MPP+-treated SH-SY5Y cells (in vitro model of Parkinson's) | Enhanced cell viability; protected against neurotoxicity. | nih.gov, researchgate.net |

| Mogroside V | Cerebral ischemia/reperfusion injury (astrocyte model) | Reduced astrocyte inflammation via suppression of TLR4/TRADD pathway. | researchgate.net |

Activity Against Pulmonary Fibrosis in Experimental Models

Preliminary research suggests that this compound may have potential therapeutic applications in addressing pulmonary fibrosis. A 2024 study highlighted that Mogroside IV can mitigate the symptoms associated with pulmonary fibrosis, indicating a potential role for this compound in the management of this debilitating lung condition. mdpi.com While this initial finding is promising, further in-depth preclinical and in vitro studies are necessary to fully elucidate the specific mechanisms of action and to establish a comprehensive pharmacological profile of this compound in the context of pulmonary fibrosis.

Research Findings on this compound and Pulmonary Fibrosis

The current understanding of this compound's direct effects on pulmonary fibrosis is based on limited but significant observations. The following table summarizes the key finding from the available scientific literature.

| Compound | Reported Activity | Potential Implication | Source |

| Mogroside IV | Slows down the symptoms of pulmonary fibrosis. mdpi.com | May serve as a basis for developing novel anti-fibrotic therapies. | mdpi.com |

It is important to note that while other related compounds, such as Mogroside IIIE, have been studied more extensively for their anti-fibrotic effects through mechanisms like the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, the specific molecular pathways targeted by this compound in pulmonary fibrosis have not yet been detailed. nih.gov The broader family of mogrosides, derived from Siraitia grosvenorii, is recognized for its anti-inflammatory and antioxidant properties, which are processes closely linked to the pathogenesis of fibrotic diseases. tandfonline.comencyclopedia.pub These general characteristics of mogrosides may provide a foundation for the observed beneficial effects of this compound.

Future research will need to focus on dedicated experimental models of pulmonary fibrosis to investigate the direct effects of this compound on key pathological processes such as fibroblast proliferation, differentiation into myofibroblasts, and extracellular matrix deposition. Such studies will be crucial for validating its therapeutic potential and understanding its mechanism of action.

Biotransformation and Enzymatic Synthesis of Mogroside Iv a

Microbial Biotransformation of Mogrosides

Microbial biotransformation utilizes whole-cell systems, such as yeasts and fungi, which produce a variety of enzymes capable of modifying complex natural products. This approach is valued for its ability to perform specific catalytic reactions under mild conditions.

The conversion of Mogroside V into intermediates like Mogroside IV-A is a known microbial process. nih.govresearchgate.net Mogroside V can be transformed into various other bioactive mogrosides through the selective hydrolysis of its glucose residues at the C3 and C24 positions. researchgate.net Several microorganisms, particularly yeasts and fungi, have been identified for their ability to perform this conversion due to their inherent glucosidase activity. researchgate.net

Saccharomyces cerevisiae (budding yeast) has been effectively used to convert Mogroside V into a mixture of products including Mogroside IV, Siamenoside I, and Mogroside III E. nih.govresearchgate.net The process involves the stepwise removal of glucose units from the Mogroside V molecule. researchgate.net Studies have shown that during in vitro incubation with gut microbiota, Mogroside V is decomposed into secondary mogrosides, with Mogroside IV appearing as an intermediate metabolite within the first six hours before its concentration decreases as it is further metabolized. nih.govresearchgate.net

Fungal endophytes also represent a significant and largely untapped resource for mogroside biotransformation. researchgate.net Research on various fungal strains has revealed their capacity to produce a range of mogrosides from Mogroside V. researchgate.net For instance, a study screening 20 different fungal endophyte strains found that 30% of them could transform Mogroside V, demonstrating diverse transformation pathways. researchgate.net Some fungi, like Aspergillus sp., can convert Mogroside V almost completely, while others, such as Muyocopron sp., can be used to produce intermediate products like Siamenoside I. dntb.gov.ua

The biotransformation of mogrosides is primarily carried out by β-D-glucosidases (EC 3.2.1.21), which are enzymes that catalyze the hydrolysis of β-glycosidic bonds from the non-reducing ends of glycosides. researchgate.netmdpi.com In the context of Mogroside V conversion, these enzymes are responsible for cleaving the outer glucose units.

In Saccharomyces cerevisiae, the major exo-β-1,3-glucanase, Exg1, has been identified as the primary enzyme responsible for initiating the conversion of Mogroside V. nih.gov Research using yeast knockout mutants confirmed that Exg1 hydrolyzes the β1-6 glycosidic bonds at both the C3 and C24 sites of Mogroside V, which leads to the generation of Siamenoside I and Mogroside IV, respectively. researchgate.net These intermediates can then be further hydrolyzed by Exg1 to produce Mogroside III E. nih.govresearchgate.net Deleting the EXG1 gene in engineered strains of S. cerevisiae prevents this hydrolysis, allowing for the accumulation of sweeter mogrosides like Mogroside V. nih.gov

Table 1: Microbial Biotransformation of Mogroside V

| Microorganism | Key Enzyme(s) | Substrate | Primary Products | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | β-glucosidases (esp. Exg1) | Mogroside V | Mogroside IV, Siamenoside I, Mogroside III E | nih.govresearchgate.net |

| Fungal Endophytes (e.g., Aspergillus sp., Muyocopron sp.) | Glycoside Hydrolases | Mogroside V | Mogroside II A, Aglycone, Siamenoside I | dntb.gov.ua |

| Human Gut Microbiota | β-glucoside hydrolase | Mogroside V | Mogroside IV (intermediate), Mogroside III, Mogroside II, Mogrol (B2503665) | nih.govresearchgate.net |

Enzymatic Conversion Using Isolated Enzymes

Using isolated enzymes instead of whole microorganisms allows for greater control over the reaction and simplifies the purification of the final product. This approach focuses on harnessing specific enzymes, like β-glucosidase, to achieve high-yield production of target molecules such as this compound.

Immobilizing enzymes on solid supports is a common strategy to enhance their stability, reusability, and efficiency in industrial applications. researchgate.netmdpi.com For mogroside conversion, β-glucosidase has been successfully immobilized on carriers like glass microspheres, creating a robust system for continuous production. nih.govnih.gov This immobilization improves the enzyme's resistance to changes in temperature and pH and allows it to be used for at least 10 consecutive cycles while retaining over 90% of its original activity. nih.gov

The process often involves covalently binding the enzyme to the carrier using a cross-linking agent such as glutaraldehyde. nih.govmdpi.com This creates a stable bioreactor system where a solution of mogroside extract can be passed through, allowing for controlled conversion. researchgate.netmdpi.com While suspension enzyme systems may have a faster initial conversion rate, immobilized systems offer significant advantages in enzyme recovery and product purification. nih.gov

To maximize the production of this compound, the reaction conditions for the immobilized enzyme system must be carefully optimized. mdpi.commdpi.com Key parameters include pH, temperature, enzyme concentration, and substrate flow rate. mdpi.comcsic.es

Studies have established optimal conditions for β-glucosidase immobilized on glass microspheres. The highest relative activity for the enzyme is typically achieved at a temperature of 60°C and a pH of 5. nih.govresearchgate.netmdpi.com Another study determined the optimum operational conditions to be a pH of 4 and a temperature of 30°C. nih.govresearchgate.net

The flow rate of the substrate solution through the bioreactor is a critical factor for controlling the product profile. Because the conversion of Mogroside V is a stepwise process, a faster flow rate allows less time for the reaction, favoring the production of intermediates. To obtain the highest concentration of Mogroside IV, a specific flow rate of 0.2 mL/min was found to be optimal. nih.govresearchgate.netmdpi.com By carefully controlling these conditions, it is possible to manipulate the ratio of intermediates like Mogroside IV and Siamenoside I to the final product, Mogroside III E. nih.gov

Table 2: Optimized Conditions for Immobilized β-Glucosidase Bioreactor

| Parameter | Optimal Value | Reference |

|---|---|---|

| Carrier | Glass Microspheres | nih.govnih.gov |

| Cross-linking Agent (Concentration) | Glutaraldehyde (1.5%) | nih.govmdpi.com |

| Temperature | 60°C | nih.govmdpi.com |

| pH | 5.0 | nih.govmdpi.com |

| Flow Rate for Max Mogroside IV Yield | 0.2 mL/min | nih.govresearchgate.netmdpi.com |

| Reusability | >90% activity after 10 cycles | nih.gov |

| Storage Stability | >80% activity after 50 days | nih.gov |

Engineering of Microbial and Plant Hosts for this compound Production

Metabolic engineering and synthetic biology provide powerful tools for designing and optimizing microbial or plant hosts to produce valuable compounds like this compound. nih.gov This involves introducing new genes or modifying existing ones to create efficient and highly specific production pathways. google.comrsc.org

In Saccharomyces cerevisiae, a common host for producing natural products, engineering efforts have focused on multi-glycosylation routes. nih.gov To produce mogrosides, genes for specific glucosyltransferases (UGTs) are introduced into the yeast. nih.govgoogle.com For instance, to synthesize this compound and V, engineered yeast strains were created by introducing UGTs and simultaneously deleting the native EXG1 gene. nih.gov The deletion of EXG1 is crucial as it prevents the breakdown of the desired higher-glycosylated mogrosides. nih.gov

One engineered strain, when fed with Mogroside IIIA, successfully produced this compound and V with a conversion rate greater than 99%, yielding a total of 114.45 mg/L. nih.gov Another strain, engineered with two UGTs and with EXG1 knocked out, was able to produce a total of 79.30 mg/L of mogrosides, including this compound, directly from the aglycone mogrol after 94 hours of fermentation. nih.gov These strategies demonstrate the feasibility of combining pathways to produce specific high-intensity sweetness mogrosides like IV-A de novo from simple sugars. nih.gov

Heterologous Expression of Biosynthetic Genes

The heterologous expression of genes encoding the biosynthetic pathway of mogrosides in microbial hosts is a promising strategy for the production of this compound. This approach involves identifying the key enzymes responsible for the stepwise glycosylation of the mogrol backbone and expressing them in well-characterized microorganisms such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli.

The biosynthesis of this compound is part of the larger pathway leading to the highly sweet Mogroside V. The key enzymes in this process are UDP-glycosyltransferases (UGTs), which catalyze the transfer of glucose moieties to the mogrol aglycone and its glycosylated intermediates. Several UGTs from S. grosvenorii have been identified and functionally characterized through heterologous expression. For instance, UGT720-269-1 is responsible for the primary glycosylation at the C24 position of mogrol, a crucial step in the formation of various mogrosides. nih.gov Another key enzyme, UGT94-289-3, is involved in the subsequent glycosylation steps that lead to the formation of Mogroside IV and V. nih.govmdpi.com

Researchers have successfully expressed these UGTs in microbial hosts to produce mogrosides. For example, the co-expression of multiple mogroside biosynthesis genes in S. cerevisiae has led to the production of Mogroside V and its precursor, Siamenoside I. nih.gov While many studies focus on the complete synthesis of Mogroside V, the production of this compound as an intermediate has been demonstrated. In one study, the enzymatic conversion of Mogroside III using UGT94-289-3 resulted in the production of various sweet mogrosides, including a significant increase in the proportion of Mogroside IVA by 63%. mdpi.com